molecular formula C14H19NO2 B1463350 1-(4-Ethylbenzoyl)piperidin-3-ol CAS No. 1088176-13-9

1-(4-Ethylbenzoyl)piperidin-3-ol

Cat. No. B1463350
CAS RN: 1088176-13-9
M. Wt: 233.31 g/mol
InChI Key: QQIGWRFZHRXNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzoyl)piperidin-3-ol, also known as 4-ethylbenzoylpiperidine-3-ol, is a derivative of piperidine, a heterocyclic organic compound. It is a colorless, crystalline solid that has a low melting point and is soluble in organic solvents. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antiallergic agents. It also has applications in the fields of biochemistry and physiology, as well as in laboratory experiments. In

Scientific Research Applications

Chemical Biology and Probe Development

“1-(4-Ethylbenzoyl)piperidin-3-ol” is used in chemical biology as a scaffold for developing probes that can bind to specific proteins or DNA sequences. These probes help in understanding biological processes and in the identification of new drug targets.

The applications mentioned above are based on the general pharmacological activities of piperidine derivatives as reported in recent scientific literature . While “1-(4-Ethylbenzoyl)piperidin-3-ol” itself may not have been studied extensively for all these applications, its structural class provides a promising starting point for diverse research avenues in medicinal chemistry.

Mechanism of Action

properties

IUPAC Name

(4-ethylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h5-8,13,16H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIGWRFZHRXNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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